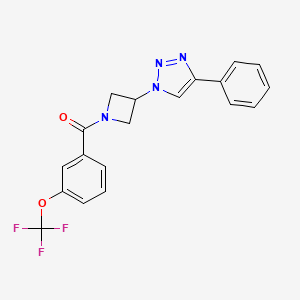

(3-(4-フェニル-1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-イル)(3-(トリフルオロメトキシ)フェニル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H15F3N4O2 and its molecular weight is 388.35. The purity is usually 95%.

BenchChem offers high-quality (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬

1,2,3-トリアゾール骨格は、創薬における特権構造となっています。その高い化学的安定性、芳香族性、および水素結合能は、生物活性化合物を設計するための魅力的なモチーフとなっています。研究者らは、この化合物の誘導体を合成し、それらの薬理学的特性を評価してきました。 例えば、3-(4-(4-フェノキシフェニル)-1H-1,2,3-トリアゾール-1-イル)ベンゾ[d]イソキサゾールは、MV4-11細胞に対して強力な抗増殖活性を示しました 。抗がん剤としての可能性を探求するためには、さらなる研究が必要です。

蛍光イメージングと材料科学

蛍光性1,2,3-トリアゾールは、細胞イメージングのためのプローブとして機能します。それらの発光特性は、生物学的プロセスを視覚化する上で貴重なツールとなっています。さらに、トリアゾール含有材料は、発光、導電性、機械的強度など、興味深い特性を示しています。

要約すると、この化合物の汎用性は、創薬、有機合成、高分子化学、超分子相互作用、生体複合、化学生物学、蛍光イメージング、および材料科学にわたります。そのユニークな構造は、さまざまな分野における革新的な研究と応用を刺激し続けています。 🌟 .

作用機序

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known to act as hydrogen bond acceptors and donors, simultaneously . This allows them to form various types of binding with the target enzyme .

Biochemical Pathways

It is known that triazole compounds have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of triazole compounds , it can be inferred that the compound may have a wide range of molecular and cellular effects.

生化学分析

Biochemical Properties

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone: plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The triazole ring in the compound is known to interact with enzymes such as topoisomerase IV, which is crucial for DNA replication and cell division . The compound’s interaction with this enzyme can inhibit its activity, leading to potential antimicrobial effects. Additionally, the compound may interact with other biomolecules through hydrogen bonding and dipole interactions, contributing to its biochemical activity .

Cellular Effects

The effects of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function. For instance, its impact on the expression of genes involved in oxidative stress response can lead to changes in cellular antioxidant levels .

Molecular Mechanism

At the molecular level, (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. The compound’s triazole ring can form stable complexes with metal ions, which are often cofactors for enzymatic reactions . This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can induce changes in gene expression by interacting with DNA and RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial activity and modulation of immune responses . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes through active and passive mechanisms, and it can accumulate in specific tissues depending on its affinity for certain transporters . This distribution pattern affects the compound’s localization and accumulation, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .

生物活性

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that incorporates a triazole moiety, an azetidine ring, and a trifluoromethoxy-substituted phenyl group. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N5O2S, with a molecular weight of approximately 403.46 g/mol. The presence of both triazole and azetidine rings positions this compound within a class of bioactive molecules known for their pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H17N5O2S |

| Molecular Weight | 403.46 g/mol |

| CAS Number | 2034266-32-3 |

Biological Activity Overview

Research indicates that compounds containing triazole and azetidine structures often exhibit significant biological activity, including:

- Antimicrobial Effects : Triazole derivatives are commonly recognized for their antifungal properties, while azetidine derivatives have shown promise in antibacterial activity.

- Anticancer Potential : The structural components of this compound suggest potential efficacy in cancer treatment, particularly through mechanisms involving apoptosis induction in tumor cells.

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- Aromatase Inhibition : The compound is predicted to inhibit the aromatase enzyme, which plays a crucial role in estrogen biosynthesis. This inhibition can lead to decreased estrogen levels, making it potentially useful in hormone-sensitive cancers such as breast cancer.

- Cellular Pathways : Interaction with various cellular pathways may enhance its anticancer effects by promoting apoptosis and inhibiting cell proliferation.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of similar triazole-containing compounds against various cancer cell lines (e.g., MCF-7, A549). Results indicated that these compounds could significantly reduce cell viability, suggesting potential as anticancer agents .

- Antimicrobial Studies : Research on related azetidine derivatives revealed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring was critical for enhancing this activity .

Comparative Analysis

To better understand the biological activity of the compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Aminopyrazole moiety | Analgesic and anti-inflammatory effects |

| Thiazole Derivatives | Similar thiazole structure | Antimicrobial and antifungal activities |

| Triazole-based Antifungals | Contains triazole rings | Effective against fungal infections |

特性

IUPAC Name |

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O2/c20-19(21,22)28-16-8-4-7-14(9-16)18(27)25-10-15(11-25)26-12-17(23-24-26)13-5-2-1-3-6-13/h1-9,12,15H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFLSYRDPGCXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。